(4-fluoro-2-methylphenyl)urea

Kinase inhibition VEGFR-2 PDGFR

Select (4-fluoro-2-methylphenyl)urea for VEGFR-2/PDGFR kinase inhibitor design. The precise 4-fluoro/2-methyl substitution governs hydrophobic back-pocket binding, delivering nanomolar IC₅₀ values (KDR: 4 nM) in linifanib-derived scaffolds. Increases clogP ~1.5 log units vs. unsubstituted diphenylurea, optimizing membrane permeability and in vivo duration. Mild, catalyst-free protocols enable scalable, green unsymmetrical urea synthesis. Avoid re-validation: positional isomers fail to recapitulate this potency/selectivity fingerprint.

Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
CAS No. 188796-85-2
Cat. No. B3112265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluoro-2-methylphenyl)urea
CAS188796-85-2
Molecular FormulaC8H9FN2O
Molecular Weight168.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)NC(=O)N
InChIInChI=1S/C8H9FN2O/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
InChIKeyYMPVQBYBYPSQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4-Fluoro-2-methylphenyl)urea (CAS 188796-85-2) — Procurement-Grade Specifications and Core Identity


(4-Fluoro-2-methylphenyl)urea (CAS 188796-85-2, molecular formula C₈H₉FN₂O, molecular weight 168.17 g/mol) is a monoaryl urea building block characterized by a 4-fluoro substituent and a 2-methyl substituent on the phenyl ring [1]. The compound is commercially available at typical research purities of 95–98% and is stored long-term in cool, dry conditions . Its structural motif serves as a critical pharmacophoric element in several therapeutically relevant kinase inhibitor scaffolds, most notably in the design of VEGFR/PDGFR inhibitors and other tyrosine kinase-targeting agents [2].

Why Generic Substitution of (4-Fluoro-2-methylphenyl)urea (CAS 188796-85-2) Fails — Structural Determinants of Pharmacological Activity


Substituting (4-fluoro-2-methylphenyl)urea with a generic, unsubstituted phenylurea or alternative halogen/methyl positional isomers in medicinal chemistry applications is scientifically unsound without rigorous re-validation. The precise combination of the 4-fluoro and 2-methyl substituents on the phenyl ring is not arbitrary; it directly dictates the molecular geometry, electronic distribution, and lipophilicity of the resulting diaryl urea scaffold [1]. In the context of kinase inhibition, this specific substitution pattern governs critical binding interactions within the hydrophobic back pocket of targets such as VEGFR-2 and PDGFR, where the fluoro and methyl groups occupy distinct sub-pockets to achieve optimal inhibitory potency and selectivity [1][2]. Furthermore, in SAR studies of NK1 receptor antagonists, the introduction of the 4-fluoro group and the α-methyl group (analogous to the 2-methyl on the aryl ring) has been explicitly shown to improve both in vitro potency and duration of in vivo activity, effects that are lost with alternative substitution patterns [3].

Product-Specific Quantitative Evidence Guide for (4-Fluoro-2-methylphenyl)urea (CAS 188796-85-2) — Comparative Performance Data


Kinase Inhibitory Potency of (4-Fluoro-2-methylphenyl)urea-Derived Scaffolds vs. Unsubstituted or Alternative Substituted Phenylurea Analogs

The (4-fluoro-2-methylphenyl)urea motif, as incorporated into the clinical candidate linifanib (ABT-869), confers sub-nanomolar to low nanomolar inhibitory potency against key receptor tyrosine kinases (RTKs), a critical feature for anti-angiogenic and anti-tumor activity [1]. In contrast, related diaryl ureas lacking the optimized 4-fluoro/2-methyl substitution pattern, such as the sorafenib scaffold (which employs a 4-chloro-3-trifluoromethylphenyl group), exhibit a markedly different kinase selectivity profile and overall potency profile that is tailored to a distinct set of therapeutic targets [2][3]. This difference is not merely incremental; it reflects a fundamental shift in the kinase inhibition landscape accessible to the compound series.

Kinase inhibition VEGFR-2 PDGFR Structure-activity relationship Linifanib

Impact of 4-Fluoro and 2-Methyl Substitution on In Vitro Potency and In Vivo Activity Duration in Urea-Based Receptor Antagonists

A systematic SAR study on cyclic urea derivatives revealed that the specific combination of a 4-fluoro substituent on the phenyl ring and an α-methyl group (analogous to the 2-methyl in (4-fluoro-2-methylphenyl)urea) is critical for achieving both high binding affinity and prolonged in vivo duration of action as NK1 receptor antagonists [1]. Compounds lacking either the fluoro or the methyl substitution demonstrated inferior pharmacological profiles, with the fluoro group contributing to enhanced potency and the methyl group improving metabolic stability and duration of action [1].

NK1 receptor Antagonist SAR Pharmacokinetics Structure-activity relationship

Lipophilicity Tuning of (4-Fluoro-2-methylphenyl)urea-Containing Compounds vs. Alternative Substitution Patterns

The (4-fluoro-2-methylphenyl) moiety imparts a specific lipophilicity signature to derived urea compounds. For instance, N-(4-fluoro-2-methylphenyl)-N'-phenylurea (a direct diaryl analog) exhibits a calculated logP of approximately 3.96 [1]. In contrast, an unsubstituted diphenylurea (N,N'-diphenylurea) has a significantly lower logP of approximately 2.47 . This ~1.5 log unit increase reflects the combined hydrophobic contributions of the fluoro and methyl groups, which can be strategically leveraged to modulate membrane permeability and oral absorption characteristics in drug candidates.

Lipophilicity LogP Drug-likeness Physicochemical properties ADME

Synthetic Accessibility and Yield for (4-Fluoro-2-methylphenyl)urea Synthesis vs. Symmetrical Diaryl Ureas

The synthesis of unsymmetrical ureas like (4-fluoro-2-methylphenyl)urea can be achieved in very good yields via mild, catalyst-free protocols, for example through the reaction of phenylurea with primary amines [1]. In contrast, the synthesis of symmetrical diaryl ureas (e.g., N,N'-diphenylurea) often requires more forcing conditions or the use of toxic reagents like phosgene [2]. While a specific head-to-head yield comparison for the target compound is not available, the general class of unsymmetrical monoaryl ureas benefits from more versatile and scalable synthetic routes [1][2].

Synthetic chemistry Yield Building block Process development Scale-up

High-Value Application Scenarios for (4-Fluoro-2-methylphenyl)urea (CAS 188796-85-2) — From Lead Generation to Preclinical Development


Medicinal Chemistry: Scaffold for Potent and Selective VEGFR/PDGFR Kinase Inhibitors

Utilize (4-fluoro-2-methylphenyl)urea as a key intermediate to generate focused libraries of diaryl ureas targeting the ATP-binding pocket of VEGFR-2 and PDGFR family kinases. The linifanib scaffold, derived from this core, demonstrates sub-nanomolar to low nanomolar IC₅₀ values (e.g., KDR: 4 nM), providing a validated starting point for developing next-generation anti-angiogenic agents with potentially improved selectivity windows over alternative chemotypes like the sorafenib scaffold [1][2].

Lead Optimization: Rational Tuning of Lipophilicity and Metabolic Stability

Employ this building block in SAR campaigns where modulating logP and metabolic stability is paramount. The 4-fluoro and 2-methyl substituents increase the clogP by approximately 1.5 log units compared to unsubstituted diphenylurea, offering a quantifiable handle for optimizing membrane permeability [3]. Furthermore, studies on related urea antagonists indicate that the 2-methyl group contributes to improved in vivo duration of action, likely through enhanced metabolic stability [4].

Process Chemistry: Development of Scalable, Phosgene-Free Synthetic Routes

Leverage the compound as a model substrate for developing and optimizing green, scalable synthesis of unsymmetrical ureas. Mild, catalyst-free protocols reported for this class offer a safer and more cost-effective alternative to traditional phosgene-based methods, making this compound a practical choice for pilot-scale production and process validation studies [5][6].

Chemical Biology: Tool Compound for Probing Kinase Selectivity and Polypharmacology

Use (4-fluoro-2-methylphenyl)urea-derived probes to dissect the selectivity profiles of different kinase inhibitor scaffolds. The distinct potency fingerprint (e.g., potent VEGFR/PDGFR/FLT3 inhibition) contrasts sharply with that of other urea-based inhibitors like sorafenib, enabling detailed studies of target engagement and downstream signaling pathways in cellular models of angiogenesis and tumor progression [1].

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